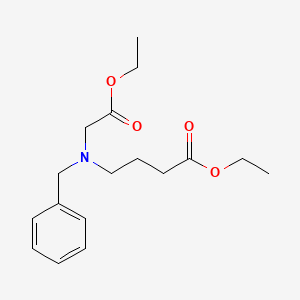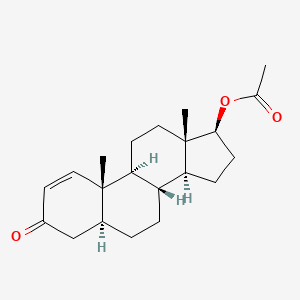
8-氯-2-(3-甲基苯基)喹啉-4-羧酸
描述
8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (8-Cl-2-MPCA) is a versatile compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It can also be used in the synthesis of other quinoline-based compounds. 8-Cl-2-MPCA has been studied for its potential to modulate the activity of various enzymes and receptors, as well as its ability to act as a prodrug for other compounds.
科学研究应用
. 喹啉衍生物以其广泛的治疗潜力而闻名,包括抗疟疾、抗菌和抗癌活性。氯喹啉羧酸部分的存在对于合成具有改善功效和降低毒性的新型化合物至关重要。
合成化学
该化合物在合成化学中用作构建块,特别是在构建复杂分子中 。其苄基位置具有反应性,允许进行各种取代,从而导致各种衍生物。这种多功能性使其成为合成具有所需性质的新材料和化学品的宝贵资产。
生物学研究
在生物学研究中,该化合物可用于研究酶抑制。 例如,喹啉羧酸已被研究用于其对碱性磷酸酶的抑制作用 。这些酶在各种生理过程中起着重要作用,它们的抑制剂可以提供对治疗低磷酸酶症等疾病的见解。
作用机制
Target of Action
Quinoline derivatives have been reported to inhibit various enzymes such as topoisomerase ii and alkaline phosphatases like h-TNAP, h-IAP, h-PLAP, and h-GCAP . These enzymes play crucial roles in DNA replication and phosphate metabolism, respectively.
Mode of Action
Quinoline derivatives have been reported to inhibit enzyme activity, possibly through binding to the active site of the enzyme . This binding can alter the enzyme’s conformation, inhibiting its ability to catalyze its specific reaction.
Biochemical Pathways
Given its potential inhibitory effects on enzymes like topoisomerase ii and various alkaline phosphatases , it could impact DNA replication and phosphate metabolism pathways.
Result of Action
Inhibition of enzymes like topoisomerase ii and various alkaline phosphatases could potentially lead to disruption of dna replication and phosphate metabolism, respectively .
生化分析
Biochemical Properties
8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . These interactions suggest that 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid can modulate enzymatic activities, potentially affecting metabolic pathways and cellular processes.
Cellular Effects
The effects of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain protein kinases, which are crucial for cell signaling and regulation . Additionally, 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid can affect gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, molecular docking simulations have revealed that this compound can bind to the active sites of alkaline phosphatases, thereby inhibiting their activity . This binding interaction is crucial for its biochemical properties and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid remains stable under standard storage conditions
Dosage Effects in Animal Models
The effects of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. It is essential to determine the threshold levels for both efficacy and toxicity to optimize its use in biomedical applications .
Metabolic Pathways
8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s impact on metabolic flux and metabolite levels can provide insights into its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Understanding its localization and accumulation can help in designing targeted delivery systems for therapeutic purposes .
Subcellular Localization
8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. The presence of targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with biomolecules and subsequent biochemical effects .
属性
IUPAC Name |
8-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-4-2-5-11(8-10)15-9-13(17(20)21)12-6-3-7-14(18)16(12)19-15/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHOCYQTDFLPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396083 | |
| Record name | 8-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
588677-32-1 | |
| Record name | 8-Chloro-2-(3-methylphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588677-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



acetate](/img/structure/B1608345.png)


![2,4-dichloro-5-[(3-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B1608349.png)







![2-[2-(Nonylphenoxy)ethoxy]ethanol](/img/structure/B1608362.png)

![5-[5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/no-structure.png)